molecular formula C12H10O5S B352983 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid CAS No. 412336-00-6

7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid

Cat. No.: B352983
CAS No.: 412336-00-6
M. Wt: 266.27g/mol
InChI Key: UZOICEKOYMNEAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid is a chemical compound with the molecular formula C12H10O5S It is known for its unique structure, which includes a 1H-isothiochromene core substituted with methoxy groups at positions 7 and 8, an oxo group at position 1, and a carboxylic acid group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid typically involves the following steps:

    Formation of the isothiochromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of methoxy groups: Methoxylation can be performed using methanol and a suitable catalyst.

    Carboxylation: The carboxylic acid group at position 3 can be introduced through carboxylation reactions, often involving carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation products: Compounds with additional oxo or hydroxyl groups.

    Reduction products: Compounds with hydroxyl groups replacing the oxo group.

    Substitution products: Compounds with various functional groups replacing the methoxy groups.

Scientific Research Applications

7,8-Dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA interaction: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    7,8-Dimethoxy-1-oxo-1H-isochromene-3-carboxylic acid: Similar structure but lacks the sulfur atom.

    7,8-Dimethoxy-1-oxo-1H-thiochromene-3-carboxylic acid: Similar structure but with different substitution patterns.

Uniqueness

7,8-Dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both methoxy and carboxylic acid groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

7,8-dimethoxy-1-oxoisothiochromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5S/c1-16-7-4-3-6-5-8(11(13)14)18-12(15)9(6)10(7)17-2/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOICEKOYMNEAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(SC2=O)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid
Reactant of Route 2
7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid
Reactant of Route 3
7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid
Reactant of Route 4
7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid
Reactant of Route 5
7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid
Reactant of Route 6
7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.